Lipophilicity Differentiation: XLogP3 Advantage of the para-Tolyl Substituent over the Unsubstituted Phenyl Analog
The target compound (XLogP3 = 1.4) exhibits a calculated lipophilicity increase relative to the unsubstituted phenyl analog 6-phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9, predicted XLogP3 ≈ 0.9 based on the single-ring difference). This ~0.5 log unit increase arises from the para-methyl substituent on the pendant aryl ring and places the compound within the optimal Lipinski Rule of Five range (XLogP < 5) while still offering enhanced membrane permeability potential compared to the parent phenyl derivative [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9): predicted XLogP3 not explicitly published by PubChem; based on structural subtraction of one methyl group, estimated to be lower by approximately 0.5 log units compared to target compound |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 log units conferred by the p-methyl substituent |
| Conditions | XLogP3 computed by PubChem 2.2 / XLogP3 3.0 algorithm; comparator value inferred from structural analogy [1] |
Why This Matters
This lipophilicity shift directly affects compound partitioning in biological assays, membrane permeability predictions, and chromatographic behavior during purification, providing a quantifiable basis for selecting the p-tolyl analog over the phenyl parent when increased logP is desired within a lead optimization campaign.
- [1] PubChem. Compound Summary for CID 117127239: 6-(p-Tolyl)pyridazine-4-carboxylic acid — Computed Properties: XLogP3 = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/117127239. Accessed 03 May 2026. View Source
